2-(1,3-benzothiazol-2-ylsulfanyl)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
Overview
Description
The compound “5-[(1,3-benzothiazol-2-ylthio)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine” is a complex organic molecule that contains a benzothiazole moiety. Benzothiazole is a heterocyclic compound, which is a compound that contains atoms of at least two different elements as members of its rings .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The synthesis of benzothiazoles can also be achieved via cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane .Molecular Structure Analysis
The molecular structure of “5-[(1,3-benzothiazol-2-ylthio)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine” is complex, with a benzothiazole ring fused to a dibenzo[b,f]azepine ring. The benzothiazole ring system is a benzo-fused thiazole ring, which is a type of heterocyclic compound .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions. For example, they can participate in condensation reactions with aldehydes in DMF to efficiently provide 2-substituted benzothiazoles . They can also undergo a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole, followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of “5-[(1,3-benzothiazol-2-ylthio)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine” would depend on its specific structure. Benzothiazoles are generally stable compounds and can exhibit a range of properties depending on their substituents .Mechanism of Action
The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological target they interact with. Some benzothiazole derivatives have shown potent inhibition against M. tuberculosis . The structure-activity relationships of new benzothiazole derivatives and their molecular docking studies have been discussed against the target DprE1 .
Future Directions
Benzothiazole derivatives have shown a wide range of biological activities, making them interesting targets for the development of new therapeutics . Future research could focus on the synthesis of new benzothiazole derivatives with enhanced biological activity, as well as further investigation of their mechanisms of action .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2OS2/c26-22(15-27-23-24-18-9-3-6-12-21(18)28-23)25-19-10-4-1-7-16(19)13-14-17-8-2-5-11-20(17)25/h1-12H,13-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULABCZKWRAADZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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